Destruxin D Destruxin D
Brand Name: Vulcanchem
CAS No.: 27482-50-4
VCID: VC7843357
InChI: InChI=1S/C30H49N5O9/c1-9-17(4)23-28(40)34(8)24(16(2)3)29(41)33(7)19(6)25(37)31-13-12-22(36)44-21(15-18(5)30(42)43)27(39)35-14-10-11-20(35)26(38)32-23/h16-21,23-24H,9-15H2,1-8H3,(H,31,37)(H,32,38)(H,42,43)
SMILES: CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(C)C(=O)O)C)C)C(C)C)C
Molecular Formula: C30H49N5O9
Molecular Weight: 623.7 g/mol

Destruxin D

CAS No.: 27482-50-4

Cat. No.: VC7843357

Molecular Formula: C30H49N5O9

Molecular Weight: 623.7 g/mol

* For research use only. Not for human or veterinary use.

Destruxin D - 27482-50-4

Specification

CAS No. 27482-50-4
Molecular Formula C30H49N5O9
Molecular Weight 623.7 g/mol
IUPAC Name 3-(16-butan-2-yl-10,11,14-trimethyl-2,5,9,12,15,18-hexaoxo-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosan-3-yl)-2-methylpropanoic acid
Standard InChI InChI=1S/C30H49N5O9/c1-9-17(4)23-28(40)34(8)24(16(2)3)29(41)33(7)19(6)25(37)31-13-12-22(36)44-21(15-18(5)30(42)43)27(39)35-14-10-11-20(35)26(38)32-23/h16-21,23-24H,9-15H2,1-8H3,(H,31,37)(H,32,38)(H,42,43)
Standard InChI Key WTVZRLMVNARECX-UHFFFAOYSA-N
Isomeric SMILES CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@H]2C(=O)N1)CC(C)C(=O)O)C)C)C(C)C)C
SMILES CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(C)C(=O)O)C)C)C(C)C)C
Canonical SMILES CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(C)C(=O)O)C)C)C(C)C)C

Introduction

Chemical Identity and Structural Features

Destruxin D (CAS No. 27482-50-4) is a cyclohexadepsipeptide with the molecular formula C₃₀H₄₉N₅O₉ and a molecular weight of 623.7382 g/mol . Its structure comprises six stereocenters and a cyclic backbone formed by alternating amino acid and hydroxy acid residues (Table 1).

Table 1: Molecular Properties of Destruxin D

PropertyValue
Molecular FormulaC₃₀H₄₉N₅O₉
Molecular Weight623.7382 g/mol
Stereocenters6 defined out of 7
SMILESCCC@H[C@@H]1NC(=O)...
InChI KeyWTVZRLMVNARECX-UHFFFAOYSA-N

The compound’s stereochemistry remains partially unresolved, with only six of seven stereocenters defined . Its cyclic architecture includes a lactone bond, critical for bioactivity, as seen in related destruxins .

Biosynthesis and Genetic Regulation

Destruxin D biosynthesis occurs via a nonribosomal peptide synthetase (NRPS) pathway encoded by the dtxS1 gene cluster in Metarhizium robertsii . Key enzymes include:

  • DtxS1: A multidomain NRPS incorporating α-hydroxyisocaproic acid (HIC) and amino acids.

  • DtxS2: Cytochrome P450 oxidase modifying the core structure into derivatives .

  • DtxS3 and DtxS4: Provide substrates (e.g., β-alanine via decarboxylation) .

Comparative genomics reveals that toxigenic Metarhizium species retain dtxS1, enabling broad host range insect pathogenicity, while non-toxigenic strains lack this cluster .

Insecticidal Activity and Mechanisms

Destruxin D exhibits dose-dependent toxicity against lepidopteran pests, primarily through:

Immune Suppression

  • Inhibition of Toll Pathway: Downregulates antimicrobial peptide production (e.g., cecropin) .

  • Prophenoloxidase (proPO) Dysregulation: Induces melanization but blocks activation via serine protease inhibitors (serpins) .

Oxidative Stress Induction

  • Lipid Peroxidation: Elevated malondialdehyde levels in Spodoptera litura larvae .

  • Antioxidant Enzyme Modulation: Superoxide dismutase (SOD) and catalase (CAT) activities fluctuate, leading to cellular damage .

Ion Channel Interactions

  • Calcium Homeostasis Disruption: Paralysis via Ca²⁺ channel activation, as observed in other destruxins .

Table 2: Insecticidal Effects of Destruxin D in Key Studies

Pest SpeciesLC₅₀ (µg/mL)Key MechanismReference
Spodoptera litura0.06Oxidative stress
Plutella xylostellaN/AImmune suppression

Analytical Methods for Detection and Quantification

Modern techniques enable precise analysis:

  • UHPLC-MS/MS: Quantifies destruxins in plant tissues with limits of detection (LOD) ≤ 0.5 ng/g .

  • Feature-Based Molecular Networking (FBMN): Identifies isomers and derivatives in fungal metabolomes .

Table 3: Analytical Performance of Destruxin D Assays

MethodMatrixLODRecovery (%)Reference
QuEChERS-UHPLC-MS/MSPotato plants0.2 ng/g85–92
LC-MS/MS with DIAFungal cultures1.0 ng/mL78–89

Applications and Future Directions

Agricultural Bioinsecticides

  • Synergistic Formulations: Combined with rotenone, Destruxin D reduces aphid LC₅₀ by 4.3-fold .

  • Resistance Management: Novel mode of action circumvents synthetic pesticide resistance .

Pharmaceutical Development

  • Drug Delivery Systems: Nanoencapsulation to enhance bioavailability.

  • Targeted Cancer Therapy: Exploiting V-ATPase inhibition observed in osteoclasts .

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